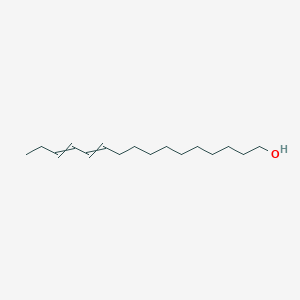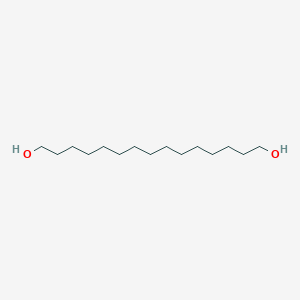
qBBr
描述
Bromotrimethylammoniumbimane Bromide, also known as Bromotrimethylammoniumbimane Bromide, is a useful research compound. Its molecular formula is C13H19Br2N3O2 and its molecular weight is 409.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bromotrimethylammoniumbimane Bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromotrimethylammoniumbimane Bromide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
荧光硫醇活性试剂
溴三甲基铵双马来酰亚胺溴化物是一种由单溴双马来酰亚胺衍生的荧光硫醇活性试剂 . 这种特性使其在需要检测和量化巯基的各种研究应用中发挥作用。
高能量密度电解质中的溴隔离
溴三甲基铵双马来酰亚胺溴化物作为一种溴络合剂 (BCA),用于降低溴流电池水性电解质中溴的蒸气压 . BCA 通过形成第二种重的熔融盐液体来结合危险的挥发性溴 .
氢溴氧化还原液流电池
该化合物因其在溴电解质中作为 BCA 的特性和适用性而被研究,重点是开发安全且性能优异的 HBr/Br2/H2O 电解质,其理论容量为 180 Ah L−1,适用于氢溴氧化还原液流电池 .
季铵卤化物的研究
溴三甲基铵双马来酰亚胺溴化物是在非原位条件下研究的 38 种不同的季铵卤化物之一,其研究涉及它们的特性和在溴电解质中作为 BCA 的适用性 .
锌溴液流电池
锌溴液流电池 (ZBFB) 由于其固有的可扩展性和灵活性、低成本、绿色和环保的特点,成为大规模固定式储能应用的有希望的候选者 . 溴三甲基铵双马来酰亚胺溴化物作为一种 BCA,在这些电池的开发中发挥作用 .
ZBFB 中功能材料的开发
该化合物参与了对 ZBFB 的基本电化学和功能部件的科学理解,重点是反应化学、功能材料开发及其在 ZBFB 中的应用等技术挑战 .
作用机制
Target of Action
The primary target of qBBr is the α1 subunit of the human histone deacetylase (HDAC) complex . HDAC plays a crucial role in various biological processes, including HIV infection and autoimmune diseases .
Mode of Action
This compound is a fluorescent molecule that can be used as a probe for protease activity . It interacts with its target, the α1 subunit of the HDAC complex, to study the complex’s role in HIV infection and autoimmune diseases .
Biochemical Pathways
It has been shown to havecytosolic Ca2±dependent effects on cell signaling pathways , including the induction of apoptosis and modulation of protein phosphatases .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a fluorescent probe for protease activity . Its interaction with the α1 subunit of the HDAC complex can provide valuable insights into the role of this complex in HIV infection and autoimmune diseases .
Action Environment
It is known that the compound should be stored at 2°c - 8°c, kept under inert gas (nitrogen), and protected from light .
生化分析
Biochemical Properties
Bromotrimethylammoniumbimane Bromide interacts with various biomolecules in biochemical reactions. It is used to study the α1 subunit of the human histone deacetylase (HDAC) complex . The positive charge of Bromotrimethylammoniumbimane Bromide allows it to form conjugates that can be separated via electrophoresis or cation-exchange chromatography .
Cellular Effects
Bromotrimethylammoniumbimane Bromide has been shown to have cytosolic Ca2±dependent effects on cell signaling pathways . It can induce apoptosis and modulate protein phosphatases . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Bromotrimethylammoniumbimane Bromide involves its interactions with biomolecules at the molecular level. The compound’s fluorescent properties allow it to be used as a probe for protease activity . It can also interact with the α1 subunit of the human histone deacetylase (HDAC) complex, which plays an important role in HIV infection and autoimmune diseases .
Transport and Distribution
The transport and distribution of Bromotrimethylammoniumbimane Bromide within cells and tissues are facilitated by its positive charge . This allows it to form conjugates that can be separated via electrophoresis or cation-exchange chromatography .
属性
IUPAC Name |
[7-(bromomethyl)-2,6-dimethyl-3,5-dioxopyrazolo[1,2-a]pyrazol-1-yl]methyl-trimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN3O2.BrH/c1-8-10(6-14)15-11(7-17(3,4)5)9(2)13(19)16(15)12(8)18;/h6-7H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRPMMVPBVOKQS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332981 | |
| Record name | qBBr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71418-45-6 | |
| Record name | Bromobimane q | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71418-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | qBBr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,7H-Pyrazolo[1,2-a]pyrazole-3-methanaminium, 5-(bromomethyl)-N,N,N,2,6-pentamethyl-1,7-dioxo-, bromide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was bromotrimethylammoniumbimane bromide (qBBr) utilized in the study of human AE1 topology?
A1: The study utilized this compound, a membrane-impermeant reagent, to identify cysteine residues within the AE1 C-terminal region that were exposed to the extracellular environment []. After expressing cysteine mutants of AE1 in HEK293 cells, this compound was applied to label accessible cysteine residues. By comparing this compound labeling patterns with those obtained using a membrane-permeant cysteine-reactive reagent, the researchers could distinguish between intracellular and extracellular cysteine residues, contributing to the proposed topology model of AE1.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2H-Furo[2,3-c]pyran-2-one](/img/structure/B13469.png)
